2-((3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide
Description
2-((3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide is a thieno[2,3-d]pyrimidine derivative characterized by a fused bicyclic core structure comprising a thiophene ring and a pyrimidine ring. The molecule features a 3-ethyl-4-oxo substituent on the hexahydrobenzo-fused system, a thioether linkage (-S-) at position 2, and an N-mesitylacetamide side chain. Its structural complexity and substitution pattern contribute to unique physicochemical properties, such as moderate lipophilicity and stability under physiological conditions.
Properties
CAS No. |
577960-87-3 |
|---|---|
Molecular Formula |
C23H27N3O2S2 |
Molecular Weight |
441.6 g/mol |
IUPAC Name |
2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C23H27N3O2S2/c1-5-26-22(28)19-16-8-6-7-9-17(16)30-21(19)25-23(26)29-12-18(27)24-20-14(3)10-13(2)11-15(20)4/h10-11H,5-9,12H2,1-4H3,(H,24,27) |
InChI Key |
SRDGDVCALKABHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=C(C=C3C)C)C)SC4=C2CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide typically involves multi-step reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-((3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
The following comparison focuses on structurally analogous thieno[2,3-d]pyrimidine derivatives, emphasizing synthetic routes, substituent effects, and biological activities.
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Substituent Variations
Key Observations:
- Electron-Withdrawing Effects: The 4-oxo group in the target compound and analogues (e.g., B19 ) enhances hydrogen-bonding capacity, which may influence binding to biological targets.
- Thioether Linkage: The thioether (-S-) at position 2 is conserved across analogues and contributes to stability and metabolic resistance compared to oxygen-based linkages.
Biological Activity
The compound 2-((3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide , also referred to as Compound A , is a novel synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on various research findings.
Chemical Structure
The chemical structure of Compound A can be represented as follows:
This compound features a complex arrangement that includes a thieno[2,3-d]pyrimidine moiety which is known for its diverse biological activities.
Antioxidant Properties
Recent studies have indicated that derivatives of thieno[2,3-d]pyrimidine exhibit significant antioxidant activity . For instance, compounds structurally related to Compound A have shown comparable antioxidant potency to ascorbic acid in various assays. This suggests their potential utility in treating oxidative stress-related diseases .
| Compound | Antioxidant Activity (Inhibition Rate) |
|---|---|
| Ascorbic Acid | 100% (Reference) |
| Compound A | 30% |
| Related Compound 1 | 27% |
| Related Compound 2 | 19% |
Anti-inflammatory Effects
In addition to antioxidant properties, thieno derivatives including Compound A have been reported to possess anti-inflammatory effects . These compounds inhibit pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), which plays a critical role in inflammation .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of similar compounds. For example, certain thieno derivatives have demonstrated efficacy against a range of pathogenic bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes .
The biological activity of Compound A can be attributed to its ability to interact with various biological targets:
- Keap1 Protein Interaction : Molecular docking studies suggest that the compound binds effectively to the Keap1 protein, which is crucial in regulating oxidative stress responses. This interaction may enhance the compound's antioxidant potential by modulating the Nrf2 pathway .
- Cytokine Modulation : By affecting cytokine signaling pathways, particularly those involving TNF-alpha and IL-6, Compound A may help mitigate inflammation and related diseases.
Study 1: Antioxidant Efficacy
A study conducted on a series of thieno derivatives showed that Compound A exhibited significant inhibition of lipid peroxidation in vitro. The results indicated a dose-dependent response with an IC50 value comparable to standard antioxidants like butylated hydroxytoluene (BHT) .
Study 2: Anti-inflammatory Activity
In vivo models demonstrated that administration of Compound A resulted in reduced paw edema in rats subjected to carrageenan-induced inflammation. Histological examinations confirmed decreased infiltration of inflammatory cells in treated groups compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
